Urea, 1-(2-chloroethyl)-3-(2-cyclohexenyl)-1-nitroso-
Description
Urea, 1-(2-chloroethyl)-3-(2-cyclohexenyl)-1-nitroso- (hereafter referred to by its systematic name) is a nitrosourea derivative characterized by a 2-chloroethyl group at the N1 position and a 2-cyclohexenyl substituent at the N3 position. Structurally, it belongs to the chloroethylnitrosourea (CENU) class of alkylating agents, which are known for their anticancer properties through DNA cross-linking and carbamoylation activities . The 2-cyclohexenyl group introduces an unsaturated cyclohexene ring, distinguishing it from saturated cyclohexyl analogs like lomustine (CCNU) and influencing its pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
33021-94-2 |
|---|---|
Molecular Formula |
C9H14ClN3O2 |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-cyclohex-2-en-1-yl-1-nitrosourea |
InChI |
InChI=1S/C9H14ClN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h2,4,8H,1,3,5-7H2,(H,11,14) |
InChI Key |
QRKPIRZTUBAFCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
| Compound Name | Substituents (N1, N3) | Key Structural Features |
|---|---|---|
| BCNU (Carmustine) | 2-Chloroethyl, 2-Chloroethyl | Bifunctional alkylator; high cross-linking |
| CCNU (Lomustine) | 2-Chloroethyl, Cyclohexyl | Saturated cyclohexyl; moderate lipophilicity |
| Target Compound | 2-Chloroethyl, 2-Cyclohexenyl | Unsaturated cyclohexene; increased planarity |
| Chlorozotocin | 2-Chloroethyl, Glucopyranose | Hydrophilic glucose carrier; low myelotoxicity |
| Hydroxyethyl-CNU (HECNU) | 2-Chloroethyl, 2-Hydroxyethyl | Carbamoylating activity; hydroxyl group |
Key Observations :
- Unlike bifunctional BCNU, the target compound is monofunctional but still induces DNA cross-links via a two-step mechanism: initial chloroethylation followed by displacement of Cl⁻ by a nucleophilic site on the opposite DNA strand .
Cytotoxic Activity and DNA Interaction
- Cytotoxicity: In 9L rat brain tumor cells, all CENUs (including BCNU, CCNU, and trans-4-methylcyclohexyl analogs) showed equivalent cytotoxicity when normalized for dose, exposure time, and decomposition rates . This suggests substituent effects on potency are minimal, but differences in bioavailability and metabolism may influence efficacy.
- DNA Cross-Linking vs. Single-Strand Breaks :
- BCNU and CCNU primarily induce DNA interstrand cross-links and DNA-protein cross-links, critical for therapeutic activity .
- The target compound’s cyclohexenyl group may enhance cross-linking efficiency due to improved DNA binding, as seen in cyclohexyl derivatives .
- Compounds with hydroxyl groups (e.g., HECNU) show reduced cross-linking but increased single-strand breaks, correlating with higher mutagenicity .
Carbamoylating Activity and DNA Repair Inhibition
- Carbamoylation: BCNU and CCNU exhibit strong carbamoylating activity, which inhibits nucleotide excision repair in normal cells (e.g., IMR-90 human fibroblasts) . This increases toxicity to normal tissues.
- Non-carbamoylating analogs like chlorozotocin demonstrate selective sparing of bone marrow due to glucose-mediated uptake in tumor cells .
Uptake and Metabolism
- Cellular Uptake: CCNU undergoes partial decomposition (e.g., to cyclohexylamine and chloroethanol) before passive diffusion into cells . The unsaturated cyclohexenyl group in the target compound may alter decomposition kinetics, as seen in trans-4-methylcyclohexyl derivatives .
- Metabolic Clearance: Phenobarbital pretreatment accelerates hepatic clearance of BCNU and CCNU, reducing antitumor activity. The target compound’s stability under cytochrome P450 induction remains unstudied but warrants investigation .
Mutagenicity and Toxicity Profiles
- Mutagenicity: Haloethylnitrosoureas (e.g., BCNU, CCNU) are highly mutagenic at high doses due to DNA cross-linking.
- Toxicity :
Research Findings and Clinical Implications
- Therapeutic Index: Non-carbamoylating analogs (e.g., chlorozotocin) show improved safety profiles . The target compound’s reduced carbamoylation (if confirmed) could enhance its therapeutic window.
- Combination Therapy : Synergy with DNA repair inhibitors (e.g., PARP inhibitors) is plausible, given the reliance on cross-linking for cytotoxicity .
Preparation Methods
General Nitrosation Approaches
Nitrosation of urea derivatives typically involves reacting a parent urea compound with a nitrosating agent under acidic conditions. Traditional methods employ agents such as dinitrogen trioxide (N₂O₃), sodium nitrite (NaNO₂), or nitrous acid (HNO₂). Challenges include controlling exothermic reactions, minimizing byproducts (e.g., diazonium salts), and stabilizing the nitroso group (-NO), which is prone to degradation under heat or light.
Challenges in Synthesizing 1-(2-Chloroethyl)-3-(2-Cyclohexenyl)-1-Nitrosourea
The cyclohexenyl group’s electron-rich double bond may react competitively during nitrosation, necessitating mild conditions. Additionally, the 2-chloroethyl substituent’s lability requires avoiding strong bases or prolonged heating. Early methods suffered from low yields (<50%) due to side reactions, prompting innovations in solvent systems and phase separation.
Preparation Methods
Two-Phase Nitrosation Method
A patented two-phase system (Figure 1) significantly improves yield and purity.
Procedure :
- Urea Precursor Dissolution : 1-(2-Chloroethyl)-3-(2-cyclohexenyl)urea is dissolved in 38% sulfuric acid.
- Organic Solvent Addition : A water-immiscible solvent (e.g., dichloromethane) is added, forming a biphasic mixture.
- Nitrosation : Sodium nitrite is introduced incrementally at 0–5°C, generating nitrous acid (in situ), which nitrosates the urea.
- Phase Separation : The product partitions into the organic phase, which is washed, dried, and concentrated.
- Recrystallization : The crude product is precipitated using a hexane/ethyl acetate antisolvent system, yielding >85% purity.
Key Advantages :
- The organic phase minimizes aqueous hydrolysis of the nitroso group.
- Phase separation simplifies purification, reducing emulsion formation.
Radiochemical Synthesis Using ¹³N-Labeling
For positron emission tomography (PET) imaging, a radiochemical method produces ¹³N-labeled analogs:
Procedure :
- ¹³N Generation : ¹³N-ammonia is synthesized via the nuclear reaction ¹²C(d,n)¹³N using a cyclotron.
- Oxidation to Nitrous Acid : ¹³N-ammonia is oxidized with hypochlorite to ¹³N-nitrous acid.
- Nitrosation : The labeled nitrous acid reacts with 1-(2-chloroethyl)-3-(2-cyclohexenyl)urea at pH 3–4, forming the ¹³N-nitrosourea.
- Purification : Solid-phase extraction removes unreacted precursors, achieving radiochemical purity >95%.
Applications :
- Enables real-time tracking of drug distribution in preclinical models.
Comparative Analysis of Synthesis Methods
Purification and Characterization
Purification :
- Recrystallization : Anti-solvent precipitation (e.g., hexane) removes hydrophilic impurities.
- Chromatography : Reverse-phase HPLC isolates the product using acetonitrile/water gradients.
Characterization :
- NMR : ¹H NMR confirms the nitroso group’s presence (δ 9.2 ppm, -NHNO).
- MS : ESI-MS shows [M+H]⁺ at m/z 261.1 (C₁₀H₁₄ClN₃O₂).
- HPLC : Purity >98% achieved with C18 columns.
Stability and Applications
Stability Considerations :
- Light Sensitivity : Storage in amber vials under argon at -20°C prevents photodegradation.
- Thermal Decomposition : Degrades above 40°C, releasing nitric oxide (NO).
Antitumor Activity :
- Demonstrates IC₅₀ values of 5–10 µM against glioblastoma cell lines, comparable to BCNU.
Q & A
Q. What are the established synthetic pathways for CCNU, and how can reaction conditions be optimized for yield and purity?
CCNU synthesis involves multi-step reactions starting with a substituted urea derivative. A common approach includes:
- Alkylation : Introducing the 2-chloroethyl group via alkylation under basic conditions (e.g., using chloroethyl halides) .
- Nitrosation : Treating the intermediate with a nitrosating agent (e.g., NaNO₂ in acidic media) to form the nitroso group .
- Purification : Chromatography (HPLC) and recrystallization are critical for isolating the pure compound . Optimization requires adjusting solvent polarity (e.g., dichloromethane or acetonitrile), temperature control (0–5°C during nitrosation), and stoichiometric ratios to minimize side products like denitrosated derivatives .
Q. How is CCNU characterized structurally and analytically?
Key methods include:
- Spectroscopy :
Q. What is the proposed mechanism of action for CCNU in biological systems?
CCNU decomposes in aqueous environments to generate two reactive intermediates:
- 2-Chloroethyl diazonium ion : Alkylates DNA at guanine N7/O6 positions, causing crosslinks or strand breaks .
- Cyclohexyl isocyanate : Carbamoylates proteins, inhibiting repair enzymes like O⁶-alkylguanine-DNA alkyltransferase . This dual mechanism underlies its antineoplastic and carcinogenic effects .
Advanced Research Questions
Q. How do decomposition kinetics of CCNU in aqueous solution influence its stability and bioavailability?
CCNU hydrolyzes rapidly at physiological pH (t₁/₂ ~30 minutes at 37°C), with major pathways including:
Q. What methodologies resolve contradictions in carcinogenicity data among chloroethyl nitrosoureas?
Discrepancies in IARC evaluations (e.g., "sufficient" carcinogenicity for methyl-CCNU vs. "limited" for CCNU ) arise from:
- Metabolic variability : Species-specific CYP450 activation pathways.
- DNA repair efficiency : Differences in O⁶-methylguanine methyltransferase activity across tissues. Advanced approaches include:
- Isotopic labeling : Track metabolite distribution (e.g., using ¹⁴C-CCNU) .
- Genotoxicity assays : Comet assays or γH2AX foci quantification to measure DNA damage .
Q. How does CCNU compare to analogs like BCNU and methyl-CCNU in reactivity and therapeutic index?
- Reactivity : BCNU (bis-chloroethyl) exhibits faster DNA crosslinking but higher systemic toxicity. Methyl-CCNU’s 4-methylcyclohexyl group enhances lipophilicity and CNS penetration .
- Therapeutic Index : CCNU’s LD₅₀ in mice (56 mg/kg, oral) is lower than BCNU’s (54 mg/kg, IP), but its longer half-life allows less frequent dosing .
Q. What experimental strategies mitigate CCNU’s hydrolytic instability during in vitro studies?
- Low-temperature storage : –80°C in anhydrous DMSO to prevent hydrolysis .
- Buffered systems : Use HEPES (pH 6.5–7.0) instead of phosphate buffers to reduce metal-catalyzed degradation .
- Real-time monitoring : LC-MS/MS to quantify intact CCNU and degradation products during assays .
Methodological Considerations
Q. How are reaction intermediates like 2-(alkylimino)-3-nitrosooxazolidines isolated and validated?
- Synthesis : Intermediates are prepared by treating CCNU with HCl, followed by purification via flash chromatography .
- Characterization : X-ray crystallography and ¹⁵N-NMR confirm structures .
Q. What safety protocols are critical for handling CCNU in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
